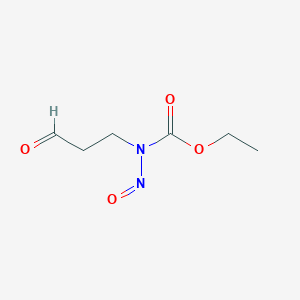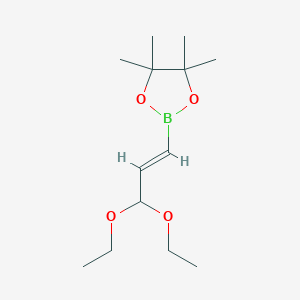
3,5-Diisothiocyanatobenzoic acid
説明
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring organic compound with a wide range of applications in the scientific community. DITCBA is a colorless, crystalline solid with an aromatic odor and is soluble in water. It is a derivative of benzoic acid and belongs to the family of isothiocyanates. DITCBA is widely used in the synthesis of organic compounds, as well as in biochemical and physiological studies. It has been used to study the effects of isothiocyanates on various biological systems, and has been found to have a variety of advantages and limitations for lab experiments.
科学的研究の応用
Synthesis of Organic Compounds
As a derivative of benzoic acid and a member of the isothiocyanate family, DITCBA finds broad applications in the synthesis of organic compounds . It’s used in the creation of various complex organic structures, contributing to the development of new materials and pharmaceuticals .
Biochemical and Physiological Phenomena Exploration
DITCBA is used in the exploration of biochemical and physiological phenomena . Researchers employ it to investigate the impact of isothiocyanates on diverse biological systems, including bacteria and yeast cells .
Proteomics Research
DITCBA is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and DITCBA can be used to investigate protein structure and function, contributing to our understanding of biological processes .
Polymer Synthesis
DITCBA is used in the synthesis of homopolyimides . These polymers have been synthesized by one-step high-temperature polycondensation in N-methyl-2-pyrrolidone . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .
Manufacturing of Thermostable Primary Coatings
The synthesized polymers based on DITCBA have been used in situ to manufacture highly thermostable primary coatings for quartz waveguides . This application is particularly important in the field of telecommunications .
Gas Separation
Carboxyl-containing polyimides (CPI), which can be synthesized using DITCBA, are of considerable interest for gas separation . This application is crucial in industries such as petrochemicals and environmental engineering .
Electrochemical Devices
CPIs are also used in electrochemical devices . These devices, which include batteries and fuel cells, are essential for a wide range of technologies .
Aerogels and Composite Materials
CPIs are used in the creation of aerogels and designing composite materials for different applications . These materials have unique properties, such as low density and high porosity, making them useful in a variety of fields, including insulation, catalysis, and space exploration .
作用機序
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring compound that holds significant importance in scientific research . It is a derivative of benzoic acid and a member of the isothiocyanate family . This compound finds broad applications in the synthesis of organic compounds and the exploration of biochemical and physiological phenomena .
Target of Action
It has been employed to investigate the impact of isothiocyanates on diverse biological systems, including bacteria and yeast cells .
Pharmacokinetics
It is known that ditcba exhibits solubility in water , which may influence its bioavailability and distribution within the body.
Action Environment
As a water-soluble compound , its action may be influenced by factors such as pH and temperature.
特性
IUPAC Name |
3,5-diisothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAGFHYULXJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346983 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisothiocyanatobenzoic acid | |
CAS RN |
151890-10-7 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151890-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)





![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)






